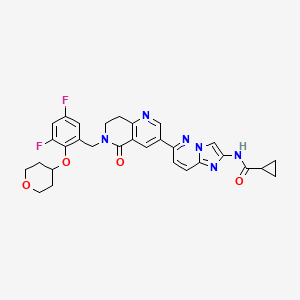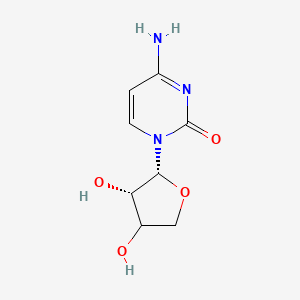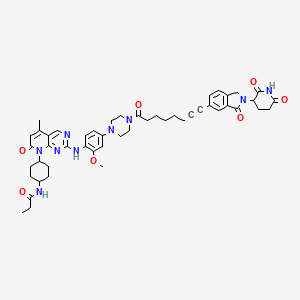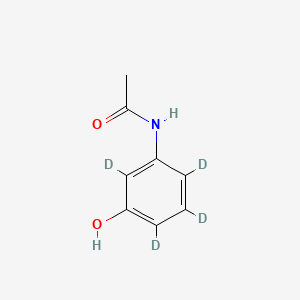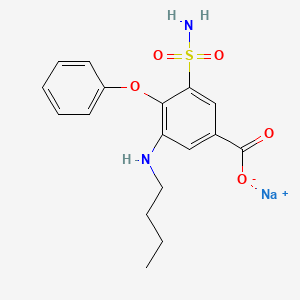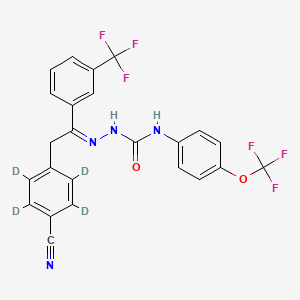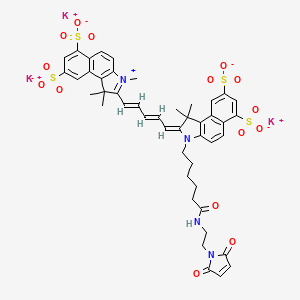
Sulfo-Cyanine5.5 maleimide (potassium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfo-Cyanine5.5 maleimide (potassium) is a water-soluble, far-red to near-infrared emitting fluorescent dye. It is highly hydrophilic due to the presence of four sulfo groups. This compound is particularly useful for labeling sensitive proteins, nanoparticles, and highly hydrophilic biopolymers. The excitation maximum of Sulfo-Cyanine5.5 is 675 nm, and the emission maximum is 694 nm .
Métodos De Preparación
Sulfo-Cyanine5.5 maleimide (potassium) is synthesized through a series of chemical reactions involving the introduction of sulfo groups and the maleimide functional group. The maleimide group is thiol-reactive, allowing it to selectively label cysteine residues in proteins. The synthetic route typically involves the reaction of cyanine dye with maleimide and sulfonation to introduce the sulfo groups .
Industrial production methods involve the large-scale synthesis of the dye, ensuring high purity and consistency. The process includes careful control of reaction conditions such as temperature, pH, and solvent composition to achieve the desired product quality .
Análisis De Reacciones Químicas
Sulfo-Cyanine5.5 maleimide (potassium) primarily undergoes substitution reactions due to the presence of the maleimide group. This group reacts with thiol groups (-SH) in proteins and other biomolecules to form stable thioether bonds. Common reagents used in these reactions include reducing agents like TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfide bonds in proteins, facilitating the reaction with the maleimide group .
The major product formed from these reactions is a labeled protein or biomolecule, where the Sulfo-Cyanine5.5 dye is covalently attached to the thiol group of the target molecule .
Aplicaciones Científicas De Investigación
Sulfo-Cyanine5.5 maleimide (potassium) has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Employed in fluorescence microscopy and flow cytometry for labeling proteins, nucleic acids, and other biomolecules.
Medicine: Utilized in molecular imaging techniques for diagnosing diseases and monitoring therapeutic responses.
Industry: Applied in the development of biosensors and diagnostic assays .
Mecanismo De Acción
The mechanism of action of Sulfo-Cyanine5.5 maleimide (potassium) involves its thiol-reactive maleimide group, which selectively labels cysteine residues in proteins. This labeling process forms a stable thioether bond, allowing the dye to be covalently attached to the target molecule. The fluorescent properties of the dye enable the visualization and tracking of the labeled biomolecules in various applications .
Comparación Con Compuestos Similares
Sulfo-Cyanine5.5 maleimide (potassium) is unique due to its high water solubility and near-infrared fluorescence. Similar compounds include:
Alexa Fluor 680: Another near-infrared fluorescent dye with similar applications.
DyLight 680: A water-soluble dye used for labeling proteins and other biomolecules.
IRDye 680: A near-infrared dye used in molecular imaging and diagnostic assays.
These compounds share similar fluorescent properties but may differ in terms of solubility, stability, and specific applications.
Propiedades
Fórmula molecular |
C46H45K3N4O15S4 |
|---|---|
Peso molecular |
1139.4 g/mol |
Nombre IUPAC |
tripotassium;(2E)-3-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate |
InChI |
InChI=1S/C46H48N4O15S4.3K/c1-45(2)38(48(5)34-17-15-30-32(43(34)45)24-28(66(54,55)56)26-36(30)68(60,61)62)12-8-6-9-13-39-46(3,4)44-33-25-29(67(57,58)59)27-37(69(63,64)65)31(33)16-18-35(44)49(39)22-11-7-10-14-40(51)47-21-23-50-41(52)19-20-42(50)53;;;/h6,8-9,12-13,15-20,24-27H,7,10-11,14,21-23H2,1-5H3,(H4-,47,51,54,55,56,57,58,59,60,61,62,63,64,65);;;/q;3*+1/p-3 |
Clave InChI |
PNUNNGKSEARZHM-UHFFFAOYSA-K |
SMILES isomérico |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)/C=C/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)NCCN6C(=O)C=CC6=O)C=CC7=C5C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+] |
SMILES canónico |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCN6C(=O)C=CC6=O)C=CC7=C5C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


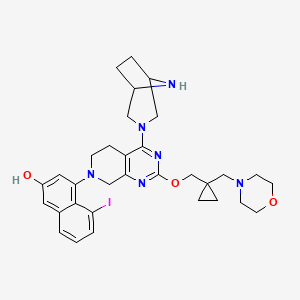

![7-[(1S)-1-[2-(aminomethyl)-6-oxo-5-oxa-7-azaspiro[3.4]octan-7-yl]ethyl]-3-[3-fluoro-4-(methanesulfonamido)phenyl]-1H-indole-2-carboxylic acid](/img/structure/B12408014.png)
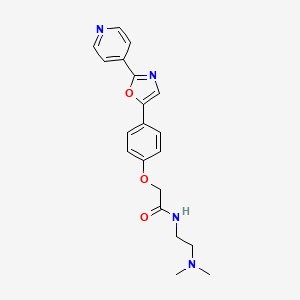
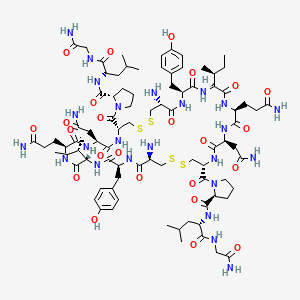
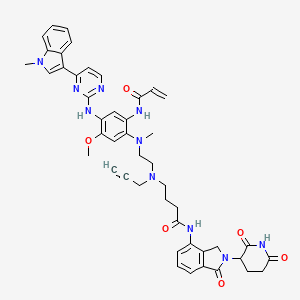
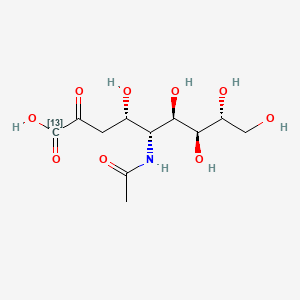
![N-[[1-[6-(trifluoromethyl)quinazolin-4-yl]piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B12408043.png)
